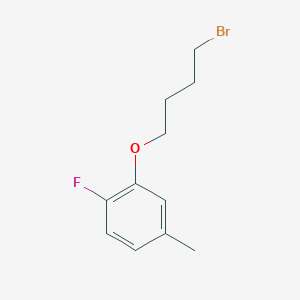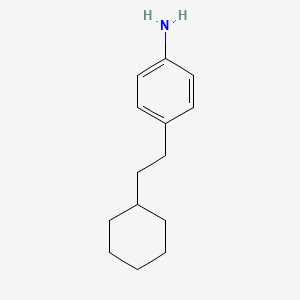
4-(2-Cyclohexylethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyclohexylethyl)aniline is an organic compound characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further connected to an aniline moiety. This compound is part of the broader class of anilines, which are aromatic amines known for their diverse applications in various fields, including pharmaceuticals, dyes, and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclohexylethyl)aniline typically involves the reaction of cyclohexylethyl halides with aniline under specific conditions. One common method is the nucleophilic substitution reaction where cyclohexylethyl bromide reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to enhance yield and reduce reaction times. Catalysts such as palladium or copper complexes can be employed to facilitate the coupling reactions between cyclohexylethyl halides and aniline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Cyclohexylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions include substituted anilines, nitroanilines, and other functionalized derivatives depending on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
4-(2-Cyclohexylethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound can be utilized in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs with specific biological activities.
Industry: It is employed in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 4-(2-Cyclohexylethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and other biochemical interactions .
Vergleich Mit ähnlichen Verbindungen
Aniline: The parent compound, aniline, is a simpler aromatic amine with a wide range of applications.
N-(2-Hydroxyethyl)aniline: This compound has a hydroxyethyl group instead of a cyclohexylethyl group, leading to different chemical properties and applications.
Cyclohexylamine: A related compound where the cyclohexyl group is directly attached to the amine, lacking the ethyl linker.
Uniqueness: 4-(2-Cyclohexylethyl)aniline is unique due to the presence of both the cyclohexyl and ethyl groups, which impart specific steric and electronic properties.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
4-(2-cyclohexylethyl)aniline |
InChI |
InChI=1S/C14H21N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h8-12H,1-7,15H2 |
InChI-Schlüssel |
YDYPWZDUMHMJRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


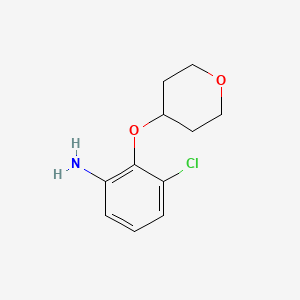
![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)

![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)

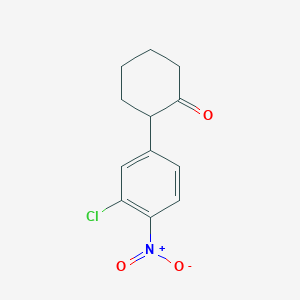
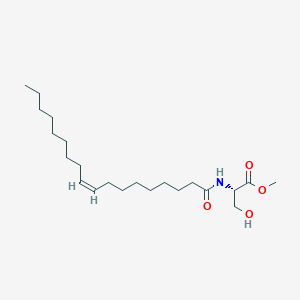



![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)
